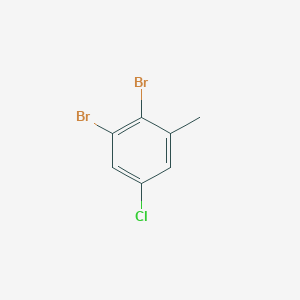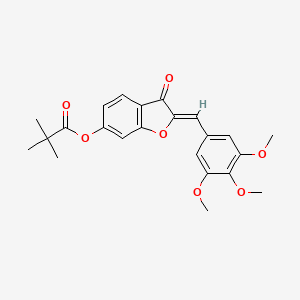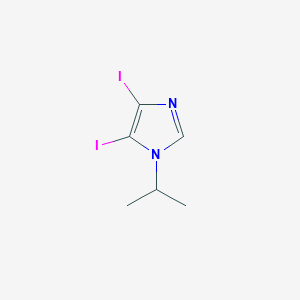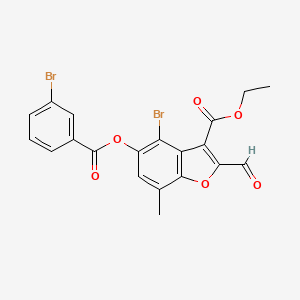
5-Chloro-2,3-dibromotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3-dibromotoluene: is an organic compound with the molecular formula C₇H₅Br₂Cl . It is a halogenated derivative of toluene, where the methyl group is substituted with chlorine and bromine atoms. This compound is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dibromotoluene can be achieved through a multi-step process involving the halogenation of toluene derivatives. One common method involves the bromination of 5-chloro-2-methyltoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to manage the handling and disposal of halogenated compounds.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Chloro-2,3-dibromotoluene can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of less halogenated toluene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-2,3-dibromotoluene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: While not directly used in biological systems, derivatives of this compound may exhibit biological activity and are studied for potential therapeutic applications. The compound itself is used in the development of new drugs and bioactive molecules.
Industry: In the industrial sector, this compound is utilized in the production of polymers, dyes, and other materials that require halogenated aromatic compounds. Its unique properties make it valuable in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3-dibromotoluene is primarily based on its ability to undergo various chemical reactions. The presence of halogen atoms makes it a reactive intermediate in organic synthesis. The compound can participate in electrophilic aromatic substitution, nucleophilic aromatic substitution, and other reactions that involve the aromatic ring and halogen substituents.
Molecular Targets and Pathways: In synthetic chemistry, the molecular targets are typically other organic molecules that react with this compound to form new compounds. The pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds through substitution and coupling reactions.
Comparación Con Compuestos Similares
2,3-Dibromotoluene: Similar structure but lacks the chlorine atom.
5-Chloro-2-bromotoluene: Contains only one bromine atom.
2,3,5-Tribromotoluene: Contains an additional bromine atom compared to 5-Chloro-2,3-dibromotoluene.
Uniqueness: this compound is unique due to the specific positioning of chlorine and bromine atoms on the toluene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
1,2-dibromo-5-chloro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWBIFUYFXVDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one](/img/structure/B2663850.png)

![N-Methyl-1-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2663852.png)
![2-Benzyl-6-phenylimidazo[2,1-b]thiazole](/img/structure/B2663855.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2663861.png)
![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)aniline](/img/structure/B2663863.png)
![2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2663864.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2663866.png)
![8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B2663867.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2663868.png)
![2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2663870.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide](/img/structure/B2663872.png)

